molecular formula C11H11Cl2N3O2 B194338 Anagrelide impurity 1 CAS No. 752151-24-9

Anagrelide impurity 1

Número de catálogo: B194338
Número CAS: 752151-24-9
Peso molecular: 288.13 g/mol
Clave InChI: GPQHPFJCLXKFHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anagrelide impurity 1 is a chemical compound that is often encountered as a byproduct during the synthesis of anagrelide hydrochloride. Anagrelide hydrochloride is a medication primarily used to treat essential thrombocythemia, a condition characterized by an elevated platelet count. The presence of impurities, such as this compound, is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of anagrelide impurity 1 can be achieved through various synthetic routes. One common method involves the reaction of anagrelide hydrochloride with ethanol in the presence of an acid catalyst. This reaction typically requires heating, followed by cooling, concentration, and purification steps to isolate the impurity .

Industrial Production Methods: In industrial settings, the production of this compound is often an unintended consequence of the large-scale synthesis of anagrelide hydrochloride. The process involves multiple steps, including the preparation of intermediate compounds such as 2,3-dichloro-6-nitrobenzonitrile and N-(2,3-dichloro-6-nitrobenzene) glycine ethyl ester . The final stages of the synthesis involve cyclization, chlorination, and reduction reactions, which can lead to the formation of impurities.

Análisis De Reacciones Químicas

Types of Reactions: Anagrelide impurity 1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the impurity.

Aplicaciones Científicas De Investigación

Anagrelide impurity 1 has several scientific research applications, including:

Mecanismo De Acción

The precise mechanism of action of anagrelide impurity 1 is not well-documented. it is known that anagrelide itself works by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2. Anagrelide also causes a dose-related reduction in platelet production by disrupting the postmitotic phase of megakaryocyte maturation . It is likely that this compound may share some of these mechanisms, although further research is needed to confirm this.

Comparación Con Compuestos Similares

    Anagrelide Hydrochloride: The parent compound used to treat essential thrombocythemia.

    Anagrelide Impurity C:

Uniqueness: Anagrelide impurity 1 is unique in its specific chemical structure and formation pathway. While other impurities like anagrelide impurity C share some similarities in their synthesis and chemical properties, each impurity has distinct characteristics that require individual analysis and control to ensure the overall quality of the pharmaceutical product .

Actividad Biológica

Anagrelide impurity 1, a byproduct associated with the synthesis of the antiplatelet drug anagrelide, has garnered attention for its biological activities and potential implications in pharmacology. This article delves into the compound's biological activity, including its mechanisms, effects on cell proliferation, and relevant case studies.

Overview of Anagrelide and Its Impurities

Anagrelide is primarily known for its role as a platelet-lowering agent in conditions such as essential thrombocythemia (ET). It functions as a phosphodiesterase type III (PDEIII) inhibitor, which plays a critical role in inhibiting megakaryocyte development and platelet production. The molecular structure of anagrelide is represented by the formula C10H7Cl2N3OC_{10}H_7Cl_2N_3O, with a molecular weight of 256.088 g/mol .

Inhibition of Megakaryocytopoiesis

Anagrelide and its impurities, including impurity 1, have been shown to selectively inhibit megakaryocyte development. Studies indicate that anagrelide exhibits an IC50 value of approximately 26 nM for inhibiting megakaryocyte growth, while its impurity may exhibit similar or varied potency depending on structural differences . The selectivity towards megakaryocytes suggests that these compounds could be utilized therapeutically without affecting other hematopoietic lineages significantly.

Effects on Cell Proliferation

Research indicates that this compound may influence cell proliferation in various cell lines. For instance, in gastrointestinal stromal tumor (GIST) models, anagrelide has demonstrated a capacity to reduce cell proliferation and promote apoptosis at submicromolar concentrations (IC50 = 16 nM) . This effect is crucial for understanding the potential antitumor properties of anagrelide and its impurities.

Clinical Efficacy in Essential Thrombocythemia

A retrospective study assessed the efficacy and safety of anagrelide in patients with essential thrombocythemia. Among 53 patients treated with anagrelide as a first-line therapy, 83% achieved a platelet count of less than 600×109/L600\times 10^9/L. Adverse events were reported in 32 patients, with a notable incidence of anemia in those with specific genetic mutations . This data underscores the clinical relevance of anagrelide and its impurities in managing platelet-related disorders.

Comparative Studies on Biological Activity

A comparative study evaluated the biological activities of anagrelide and its major metabolites, including impurity 1. The findings revealed that both anagrelide and its metabolites inhibited megakaryocyte development without affecting erythroid or myelomonocytic differentiation . This specificity highlights the potential for developing targeted therapies that minimize side effects associated with broader hematopoietic suppression.

Data Tables

Parameter Anagrelide This compound
Molecular FormulaC10H7Cl2N3OC_{10}H_7Cl_2N_3OTBD
IC50 (Megakaryocyte Inhibition)26 nMTBD
Antitumor Activity (GIST)IC50 = 16 nMTBD
Clinical Efficacy (% achieving target platelet count)83%TBD

Propiedades

IUPAC Name

methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQHPFJCLXKFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431304
Record name Anagrelide impurity 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752151-24-9
Record name Anagrelide open ring methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752151249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagrelide impurity 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANAGRELIDE OPEN RING METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H97N36S43S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.